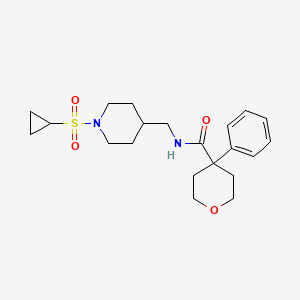

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a piperidine core modified with a cyclopropylsulfonyl group at the 1-position, a tetrahydro-2H-pyran-4-carboxamide moiety, and a phenyl substituent at the 4-position of the pyran ring. The tetrahydro-2H-pyran ring contributes to conformational rigidity, while the phenyl group may influence lipophilicity and π-π stacking interactions with biological targets.

Synthetic routes for analogous compounds involve coupling of (tetrahydro-2H-pyran-4-yl)methanamine derivatives with functionalized piperidine intermediates, as described in for structurally related carboxamides .

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4S/c24-20(21(10-14-27-15-11-21)18-4-2-1-3-5-18)22-16-17-8-12-23(13-9-17)28(25,26)19-6-7-19/h1-5,17,19H,6-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXYNVCOLXWYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation, where the piperidine intermediate reacts with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.

Coupling of the Piperidine and Tetrahydropyran Rings: The final step involves coupling the piperidine intermediate with the tetrahydropyran intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the cyclopropylsulfonyl group to a cyclopropyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide may exhibit inhibitory effects on various protein kinases implicated in cancer progression. For instance, cyclin-dependent kinase 2 (CDK2) inhibitors have been identified as promising agents for cancer treatment, suggesting that similar structures could potentially serve as effective anticancer agents .

Neuropharmacology

The compound's structural characteristics may also position it as a candidate for neuropharmacological applications. Compounds with piperidine rings have been explored for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The ability to modulate these systems could lead to the development of novel therapeutic agents targeting central nervous system disorders .

Mechanisms of Action

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. For example, its potential role in inhibiting specific kinases can disrupt cellular processes associated with tumor growth and metastasis.

Case Studies

A study published in 2021 highlighted the synthesis of derivatives of similar compounds that exhibited significant antiproliferative activity against leukemia cell lines. These derivatives were shown to bind effectively to target proteins, demonstrating the relevance of structural modifications in enhancing biological activity .

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Sulfonylation | Reflux in DMF | High |

| 2 | Amidation | Room temperature | Moderate |

| 3 | Cyclization | Acidic conditions | High |

These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Mechanism of Action

The mechanism by which N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl group and piperidine ring are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from diverse sources (Table 1).

Table 1: Structural and Functional Comparison

Structural and Pharmacokinetic Insights

- Cyclopropylsulfonyl vs. Aryl Sulfonides : The cyclopropylsulfonyl group in the target compound likely improves metabolic stability compared to naphthalenyl (Compound 17) or phenylpropionamide (Compound 20) derivatives, as sulfonides resist oxidative metabolism . In contrast, naphthalenyl groups (Compound 17) may increase CYP450-mediated clearance due to aromatic hydroxylation .

- Tetrahydro-2H-pyran vs.

- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects from trifluoromethyl groups, which may enhance target binding but reduce oral bioavailability compared to the cyclopropylsulfonyl-piperidine motif .

Functional Comparisons

- Opioid Analogs: Fluorinated fentanyl derivatives () share a piperidine-propionamide backbone but lack the cyclopropylsulfonyl group. Their high µ-opioid receptor affinity contrasts with the target compound’s unknown activity, suggesting divergent therapeutic applications .

- Kinase Inhibitors : Piperazine-based compounds () demonstrate kinase inhibition, while the target compound’s tetrahydro-2H-pyran-carboxamide may favor different enzyme interactions, such as phospholipase A2 inhibition, as seen in Goxalapladib analogs () .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by the following structural components:

- Piperidine Ring : A six-membered nitrogen-containing ring that is common in many bioactive compounds.

- Cyclopropyl Sulfonyl Group : This moiety may enhance the compound's interaction with biological targets.

- Tetrahydropyran Core : Contributes to the overall stability and lipophilicity of the molecule.

The molecular formula is with a molecular weight of 448.5 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively, suggesting that the sulfonyl group may play a crucial role in this activity.

Anticancer Potential

Studies have highlighted the anticancer potential of compounds with similar structures. The presence of the piperidine core has been linked to the inhibition of specific cancer cell lines. For example, molecular docking studies have demonstrated favorable interactions with targets involved in cancer proliferation pathways . The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been particularly noted, as these are critical regulators in cell cycle progression and cancer development .

Case Studies

- Molecular Docking Studies : A study conducted using Schrodinger software demonstrated that derivatives of similar compounds displayed good binding affinities with various cancer-related proteins, indicating their potential as lead compounds for drug development .

- In Vitro Assays : Compounds structurally related to this compound were evaluated for their antimicrobial and anticancer activities using standard assays like MTT and tube dilution methods. Results showed significant activity against both bacterial strains and cancer cell lines .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibition of CDKs, bacterial growth inhibition |

| A1120 | Inhibits retinol binding protein interactions | Modulates retinol metabolism |

| Cyclopropylamine derivatives | Modulates lysine-specific demethylases | Epigenetic regulation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.

- Receptor Interaction : Its structural components suggest potential interactions with various receptors that could mediate its biological effects.

Q & A

Basic: What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the piperidine ring. A plausible route includes:

Sulfonylation of Piperidine : React 1-(piperidin-4-yl)methanamine with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the cyclopropylsulfonyl group. This step aligns with methods used for analogous sulfonamide derivatives .

Coupling with Tetrahydro-2H-pyran Carboxamide : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. Purification via column chromatography (silica gel, gradient elution) ensures product isolation .

Characterization : Validate intermediates and final product using H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%) .

Basic: How should researchers characterize the structural conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm chair conformations of the piperidine and tetrahydro-2H-pyran rings. For example, analogous piperidine-carboxamide derivatives exhibit chair conformations with intramolecular hydrogen bonding between amide NH and sulfonyl oxygen .

- Nuclear Overhauser Effect (NOE) Spectroscopy : Detect spatial proximity between the cyclopropylsulfonyl group and adjacent protons to validate steric interactions.

- DFT Calculations : Compare experimental NMR data with computational models to assess torsional angles and electronic environments .

Basic: What solubility and formulation strategies are recommended for in vitro assays?

Methodological Answer:

- Solubility Screening : Test solvents like DMSO (for stock solutions), aqueous buffers (pH 7.4 with 0.1% Tween-80), or cyclodextrin-based systems. Piperidine sulfonamides often require co-solvents due to hydrophobic cyclopropyl and phenyl groups .

- Stability in Solution : Monitor degradation via LC-MS under physiological conditions (37°C, 24 hours). Adjust buffer composition (e.g., ascorbic acid for oxidative stability) if precipitation or decomposition occurs .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications to the cyclopropylsulfonyl group (e.g., larger sulfonyl groups) or the phenyl ring (electron-withdrawing/-donating groups). Test binding affinity in target assays (e.g., enzyme inhibition) .

- Pharmacokinetic Optimization : Introduce trifluoromethyl groups (as in ) to enhance metabolic stability. Assess bioavailability via rodent PK studies (plasma half-life, C) .

- Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with SPR (surface plasmon resonance) binding assays .

Advanced: How should researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer:

- Assay Cross-Validation : Replicate experiments in orthogonal assays (e.g., cell-free enzymatic vs. cell-based functional assays). For example, a compound showing potency in a fluorescence polarization assay but not in a cell viability assay may have off-target effects .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates. Differences in metabolite generation (e.g., cytochrome P450-mediated modifications) could explain assay discrepancies .

Advanced: What experimental strategies are recommended for optimizing reaction yields during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify interactions between reaction time and sulfonylation efficiency .

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce side reactions. demonstrates successful flow-based synthesis of structurally complex amines .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced: How can the compound’s stability under stressed conditions (e.g., heat, light) be evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 40–80°C (thermal stress), UV light (photolysis), and acidic/alkaline conditions (0.1M HCl/NaOH). Analyze degradation products via LC-MS and identify vulnerable functional groups (e.g., sulfonamide cleavage) .

- Solid-State Stability : Store the compound at 25°C/60% RH for 12 weeks. Use powder X-ray diffraction (PXRD) to detect polymorphic changes and DSC (differential scanning calorimetry) to assess melting point shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.